Cas no 37527-66-5 (4-isocyanato-1,2-dimethoxybenzene)

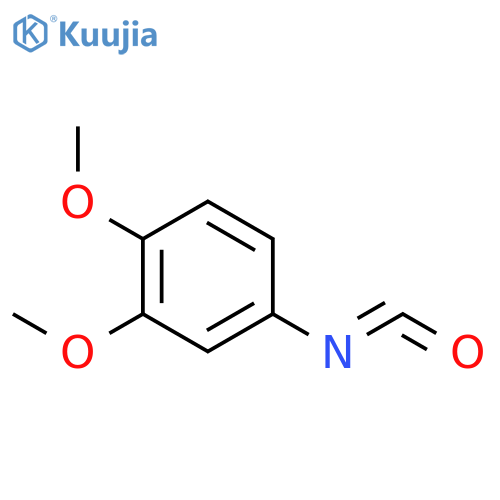

37527-66-5 structure

商品名:4-isocyanato-1,2-dimethoxybenzene

4-isocyanato-1,2-dimethoxybenzene 化学的及び物理的性質

名前と識別子

-

- Benzene,4-isocyanato-1,2-dimethoxy-

- 3,4-DIMETHOXYPHENYL ISOCYANATE

- 4-Isocyanato-1,2-dimethoxybenzene

- 4-isocyanato-1,2-dimethoxybenzene(SALTDATA: FREE)

- GEO-03403

- 37527-66-5

- 3,4-Dimethoxyphenyl isocyanate, 98%

- ETHYL4-(2-METHYL-4-OXOQUINAZOLIN-3(4H)-YL)BENZOATE

- 3 4-DIMETHOXYPHENYL ISOCYANATE 98

- NYTBFFZQIRSGLL-UHFFFAOYSA-N

- DTXSID50393237

- MFCD01863688

- EN300-108965

- Benzene, 4-isocyanato-1,2-dimethoxy-

- A823727

- 4-isocyanato-1,2-dimethoxy-benzene

- SCHEMBL307695

- FT-0679301

- AB10404

- LS-02804

- 3,4-dimethoxy-phenyl isocyanate

- AKOS000191094

- 3,4 -dimethoxyphenylisocyanate

- F2160-0013

- BB 0262673

- ALBB-007509

- DB-021929

- G86242

- STK504579

- 3,4-Dimethoxyphenylisocyanate

- 4-isocyanato-1,2-dimethoxybenzene

-

- MDL: MFCD01863688

- インチ: InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3

- InChIKey: NYTBFFZQIRSGLL-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)N=C=O)OC

計算された属性

- せいみつぶんしりょう: 179.05800

- どういたいしつりょう: 179.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 47.9A^2

じっけんとくせい

- 密度みつど: 1.204 g/mL at 25 °C(lit.)

- ゆうかいてん: Not available

- ふってん: 261 °C(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: n20/D 1.558(lit.)

- PSA: 47.89000

- LogP: 1.67110

- じょうきあつ: Not available

4-isocyanato-1,2-dimethoxybenzene セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H312-H315-H319-H332-H334-H335

- 警告文: P261-P280-P305+P351+P338-P342+P311

- 危険物輸送番号:UN 2206 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S23; S26; S36

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- リスク用語:R20/21/22

- 危険レベル:IRRITANT

4-isocyanato-1,2-dimethoxybenzene 税関データ

- 税関コード:2929109000

- 税関データ:

中国税関コード:

2929109000概要:

2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-isocyanato-1,2-dimethoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-108965-0.5g |

4-isocyanato-1,2-dimethoxybenzene |

37527-66-5 | 95% | 0.5g |

$39.0 | 2023-10-27 | |

| eNovation Chemicals LLC | Y1252815-1g |

4-Isocyanato-1,2-dimethoxybenzene |

37527-66-5 | 98% | 1g |

$205 | 2024-06-07 | |

| Enamine | EN300-108965-0.1g |

4-isocyanato-1,2-dimethoxybenzene |

37527-66-5 | 95% | 0.1g |

$19.0 | 2023-10-27 | |

| OTAVAchemicals | 1055596-50MG |

4-isocyanato-1,2-dimethoxybenzene |

37527-66-5 | 95% | 50MG |

$58 | 2023-07-05 | |

| Enamine | EN300-108965-0.05g |

4-isocyanato-1,2-dimethoxybenzene |

37527-66-5 | 95% | 0.05g |

$19.0 | 2023-10-27 | |

| Life Chemicals | F2160-0013-0.5g |

4-isocyanato-1,2-dimethoxybenzene |

37527-66-5 | 95%+ | 0.5g |

$44.0 | 2023-09-06 | |

| abcr | AB268021-10 g |

4-Isocyanato-1,2-dimethoxybenzene |

37527-66-5 | 10g |

€773.40 | 2023-06-22 | ||

| abcr | AB268021-500 mg |

4-Isocyanato-1,2-dimethoxybenzene |

37527-66-5 | 500mg |

€172.20 | 2023-06-22 | ||

| Life Chemicals | F2160-0013-5g |

4-isocyanato-1,2-dimethoxybenzene |

37527-66-5 | 95%+ | 5g |

$135.0 | 2023-09-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-232020-5 g |

3,4-Dimethoxyphenyl isocyanate, |

37527-66-5 | 5g |

¥1,406.00 | 2023-07-11 |

4-isocyanato-1,2-dimethoxybenzene 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

37527-66-5 (4-isocyanato-1,2-dimethoxybenzene) 関連製品

- 87873-72-1(1-Isocyanato-3-phenoxybenzene)

- 1016-19-9(3,4,5-Trimetoxyphenyl ispcyanate)

- 5416-93-3(4-Methoxyphenyl isocyanate)

- 54132-76-2(1-isocyanato-3,5-dimethoxybenzene)

- 18908-07-1(3-Methoxyphenyl isocyanate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37527-66-5)4-isocyanato-1,2-dimethoxybenzene

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):629.0/908.0/1694.0